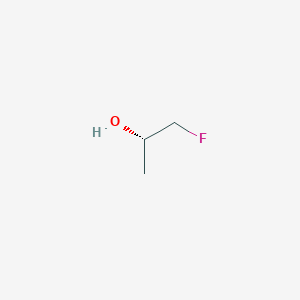
2-(1,3-dioxolan-2-yl)benzaldehyde
Übersicht
Beschreibung
“2-(1,3-dioxolan-2-yl)benzaldehyde” is a chemical compound with the molecular formula C10H10O3 . It is also known as p-dioxane benzaldehyde .
Synthesis Analysis
Dioxolanes can be prepared by acetalization of aldehydes and ketalization of ketones with ethylene glycol . For example, deprotection of 2-phenyl-1,3-dioxolane to benzaldehyde can be achieved in water in five minutes at 30 °C .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzaldehyde group attached to a 1,3-dioxolane ring . The molecular weight is 178.18 .Chemical Reactions Analysis
Benzaldehyde,4-(1,3-dioxolan-2-yl)- is known for its ability to react with a wide range of reagents, making it an important intermediate in organic synthesis .Physical and Chemical Properties Analysis
The boiling point of “this compound” is 81 °C (Press: 0.1 Torr) and its density is predicted to be 1.214±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Heterogeneous Catalysis in Glycerol Conversion
2-(1,3-dioxolan-2-yl)benzaldehyde is involved in the acid-catalyzed condensation of glycerol with benzaldehyde. This process, using various solid acids as heterogeneous catalysts, leads to the production of [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols, which are potential novel platform chemicals. [1,3]dioxan-5-ols, in particular, are precursors for 1,3-propanediol derivatives (Deutsch, Martin, & Lieske, 2007).
Polymer Synthesis and Characterization
The compound is used in the synthesis of poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate], which is polymerized by benzoyl peroxide. The polymer's characterization, thermal degradation, and volatile degradation products are extensively studied, providing insights into the structural and thermal properties of materials derived from this compound (Coskun et al., 1998).
Asymmetric Nucleophilic Substitution
Organolithium reagents react with this compound in the presence of chiral ligands, resulting in monosubstitution products with high enantiomeric excess. This finding is significant for the synthesis of enantioenriched compounds, demonstrating the compound's role in stereoselective synthesis (Müller, Nury, & Bernardinelli, 2001).
Hydrolysis and Hydrogenolysis Studies
The hydrolysis and hydrogenolysis of this compound are studied in the presence of heterogeneous catalysts. These studies help understand stereoelectronic effects in cyclic acetals and thioacetals, contributing to knowledge in catalysis and reaction mechanisms (Moreau et al., 1997).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(1,3-dioxolan-2-yl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-7-8-3-1-2-4-9(8)10-12-5-6-13-10/h1-4,7,10H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWFBJINYXHJDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=CC=C2C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
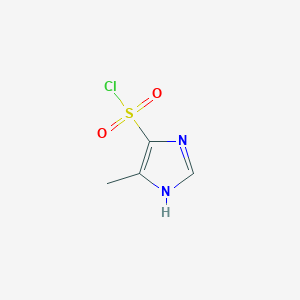
![2-methoxy-3-azabicyclo[3.1.0]hex-2-ene](/img/structure/B6602225.png)

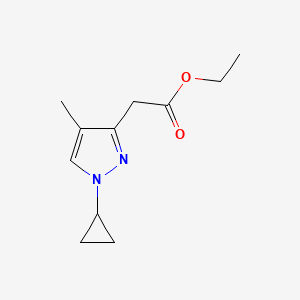
![ethyl 5-amino-1-[2-(trifluoromethyl)cyclopropyl]-1H-imidazole-4-carboxylate, trans](/img/structure/B6602249.png)
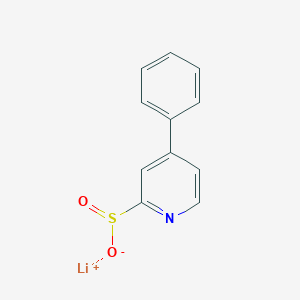
![N-{2-[(2-chloroethyl)amino]ethyl}-2-[(2,4-dimethylphenyl)sulfanyl]aniline hydrochloride](/img/structure/B6602259.png)
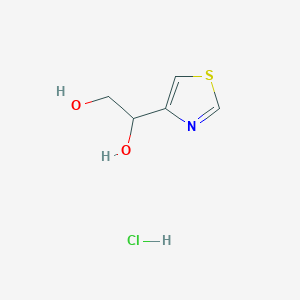

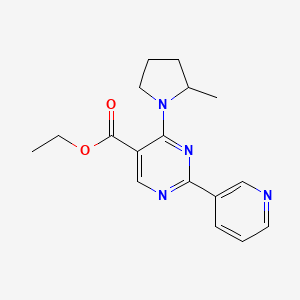
![2-chloro-5-[(difluoromethyl)sulfanyl]pyridine](/img/structure/B6602285.png)
![1-[(Benzenesulfonyl)methyl]-4-chloro-2-nitrobenzene](/img/structure/B6602288.png)
